Acide 5-hydroxy-6-méthylpyridine-3,4-dicarboxylique

Vue d'ensemble

Description

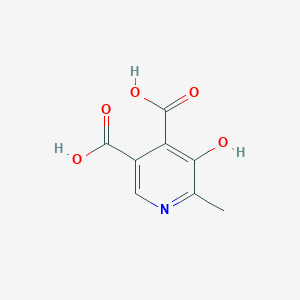

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a monohydroxypyridine and a member of methylpyridines. It derives from a cinchomeronic acid. It is a conjugate acid of a 5-hydroxy-6-methylpyridine-3,4-dicarboxylate and a 5-oxido-6-methylpyridinium-3,4-dicarboxylate.

3-Hydroxy-2-methylpyridine-4, 5-dicarboxylate belongs to the class of organic compounds known as pyridinecarboxylic acids. Pyridinecarboxylic acids are compounds containing a pyridine ring bearing a carboxylic acid group. 3-Hydroxy-2-methylpyridine-4, 5-dicarboxylate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). In humans, 3-hydroxy-2-methylpyridine-4, 5-dicarboxylate is involved in the vitamin B6 metabolism pathway. 3-Hydroxy-2-methylpyridine-4, 5-dicarboxylate is also involved in the metabolic disorder called the hypophosphatasia pathway.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is characterized by its pyridine ring structure with two carboxylic acid groups and a hydroxyl group. Its molecular formula is , which contributes to its reactivity and potential applications in synthesis and drug development.

Medicinal Chemistry

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the production of pyridoxine (Vitamin B6), which is essential for numerous biological functions. A study demonstrated that the compound can be reduced to yield pyridoxine using silane reduction methods, achieving yields of 38-54% with a purity of 76% .

Biochemical Studies

The compound's structural features allow it to interact with biological targets, making it valuable in enzyme inhibition studies. Its similarity to biologically active molecules facilitates research into receptor binding and enzyme activity modulation. For example, its hydroxyl and carboxyl groups enable hydrogen bonding interactions crucial for biological activity.

Synthetic Organic Chemistry

In synthetic organic chemistry, 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is employed as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.

Case Study 1: Synthesis of Vitamin B6

A significant application of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid involves its conversion into Vitamin B6 through hydrosilylation/reduction techniques. Researchers utilized diethoxymethylsilane in conjunction with tetrabutylammonium fluoride to facilitate the reaction under controlled conditions. The process highlighted the compound's utility in producing essential vitamins from readily available precursors .

Case Study 2: Enzyme Inhibition Research

Another notable study focused on the enzyme inhibition properties of derivatives of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. The compound was tested against specific enzymes to evaluate its inhibitory effects, revealing potential therapeutic applications in treating diseases linked to enzyme dysregulation.

Activité Biologique

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPD) is an important compound in the realm of organic chemistry and pharmacology, primarily due to its role as a precursor in the synthesis of vitamin B6 (pyridoxine). This article delves into its biological activities, mechanisms of action, and implications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₉O₅N

- Molecular Weight : Approximately 185.16 g/mol

- Functional Groups : Hydroxyl (-OH) and carboxyl (-COOH) groups contribute to its reactivity and biological interactions.

HMPD exists in tautomeric forms, notably as 5-hydroxy-6-methylpyridine-3,4-dicarboxylate and 5-oxido-6-methylpyridinium-3,4-dicarboxylate, which can interconvert rapidly under physiological conditions. This property influences its biological activity and interaction with enzymes and receptors.

Biological Activities

Research has demonstrated several biological activities associated with HMPD:

- Vitamin B6 Synthesis : HMPD is a crucial intermediate in the biosynthesis of pyridoxine. Vitamin B6 is essential for numerous metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. Its role as a coenzyme for over 100 enzymes underscores its biological significance.

- Enzyme Inhibition : HMPD has been studied for its potential to inhibit certain enzymes due to its structural similarity to biologically active molecules. This characteristic makes it a candidate for further investigation in drug discovery.

- Antioxidant Properties : Preliminary studies suggest that HMPD may exhibit antioxidant activity, potentially contributing to cellular protection against oxidative stress. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

The mechanisms through which HMPD exerts its biological effects are not fully elucidated but can be summarized as follows:

- Enzyme Interaction : The hydroxyl and carboxyl groups on HMPD facilitate hydrogen bonding with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their functions.

- Tautomerization Influence : The equilibrium between its tautomeric forms may impact its binding affinity to biomolecules, thereby influencing its biological efficacy.

- Bioconversion Pathways : Research indicates that HMPD can be metabolized by specific microbial strains (e.g., Burkholderia sp.) into various derivatives, suggesting potential applications in biocatalysis and synthetic biology .

Case Study 1: Synthesis of Vitamin B6

A notable study explored the reduction of HMPD to pyridoxine using silane-based reagents. The findings indicated that optimizing reaction conditions could enhance yield and efficiency in vitamin B6 production, highlighting the industrial relevance of HMPD .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of HMPD. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with HMPD compared to controls, suggesting its potential protective role against oxidative stress.

Research Findings Summary

Propriétés

IUPAC Name |

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-3-6(10)5(8(13)14)4(2-9-3)7(11)12/h2,10H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJJEIJOKPHQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331488 | |

| Record name | Ichiba acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-30-1 | |

| Record name | 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ichiba acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ichiba acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICHIBA ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60H2Q57ICL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.